6-Bromo-2-chloro-3-methylbenzaldehyde
Overview
Description
6-Bromo-2-chloro-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrClO. It is characterized by the presence of bromine, chlorine, and methyl substituents on the benzene ring, along with an aldehyde functional group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Mechanism of Action
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 6-Bromo-2-chloro-3-methylbenzaldehyde might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are very important for synthesis problems . This suggests that this compound might affect similar pathways.
Result of Action
The compound’s potential to form oximes or hydrazones suggests it could have significant effects at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable it remains over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-2-chloro-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination and chlorination of 3-methylbenzaldehyde. The reaction typically proceeds as follows:
Bromination: 3-methylbenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce the chlorine atom at the 2-position
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: 6-Bromo-2-chloro-3-methylbenzoic acid.
Reduction: 6-Bromo-2-chloro-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Bromo-2-chloro-3-methylbenzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-chloro-3-methylbenzaldehyde
- 2-Chloro-3-methylbenzaldehyde
- 3-Bromo-6-methoxy-2-methylbenzaldehyde
Uniqueness
6-Bromo-2-chloro-3-methylbenzaldehyde is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This unique structure makes it valuable in targeted chemical syntheses and research applications .
Properties
IUPAC Name |
6-bromo-2-chloro-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOQTKGPYAYYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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